[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride possesses the Chemical Abstracts Service registry number 1707575-99-2 and adheres to systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The molecular formula C12H16ClN3O reflects the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, yielding a molecular weight of 253.73 grams per mole.
The systematic name describes a five-membered imidazole heterocyclic ring bearing a 2-methoxybenzyl substituent at the nitrogen-1 position and a methanamine group attached to the carbon-5 position of the imidazole ring. The hydrochloride salt formation involves protonation of the primary amine functionality, resulting in enhanced water solubility and crystalline stability. The compound can be represented by the Simplified Molecular Input Line Entry System notation: NCC1=CN=CN1CC2=CC=CC=C2OC.[H]Cl.
Crystallographic Analysis and 3D Conformational Studies
Crystallographic investigations of imidazole derivatives provide crucial insights into three-dimensional molecular architecture and intermolecular packing arrangements. While direct crystallographic data for [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride remains limited, analogous imidazole compounds demonstrate characteristic structural features that inform conformational understanding. The imidazole ring system maintains planarity due to aromatic conjugation, with nitrogen atoms positioned at the 1 and 3 positions exhibiting distinct electronic environments.
Three-dimensional conformational analysis reveals that the 2-methoxybenzyl substituent introduces significant steric interactions that influence overall molecular geometry. The benzyl group typically adopts orientations that minimize steric clash while maintaining favorable electronic interactions. Computational modeling suggests that the methoxy group at the ortho position of the benzyl ring creates additional conformational constraints, potentially leading to restricted rotation around the nitrogen-carbon bond connecting the imidazole and benzyl moieties.
The methanamine substituent at the 5-position of the imidazole ring provides flexibility in hydrogen bonding interactions, particularly in the hydrochloride salt form. Crystal packing studies of related imidazole derivatives demonstrate that these compounds frequently form extended hydrogen-bonded networks, with the protonated amine groups serving as hydrogen bond donors and the chloride anions functioning as acceptors. The three-dimensional arrangement typically involves head-to-tail configurations that maximize electrostatic stabilization while minimizing steric repulsion.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and molecular properties of [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride. Density functional theory calculations employing basis sets such as 6-311++G(d,p) reveal the frontier molecular orbital characteristics that govern chemical reactivity and electronic transitions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electronic stability, chemical reactivity, and optical properties.
The imidazole ring system exhibits characteristic aromatic stabilization with delocalized pi-electron density distributed across the five-membered heterocycle. The nitrogen atoms at positions 1 and 3 contribute differently to the electronic structure, with the nitrogen bearing the benzyl substituent exhibiting reduced electron density due to the electron-withdrawing effect of the aromatic substitution. Mulliken charge analysis demonstrates that the nitrogen atoms carry partial negative charges, while the carbon atoms in the imidazole ring display varying charge distributions depending on their positions relative to the heteroatoms.
The 2-methoxybenzyl substituent significantly influences the overall electronic structure through both inductive and resonance effects. The methoxy group, being an electron-donating substituent, increases electron density on the benzene ring, which in turn affects the electronic properties of the entire molecular system. Natural bond orbital analysis reveals the extent of charge transfer between different molecular fragments and provides quantitative measures of orbital interactions.
Hydrogen Bonding Patterns and Supramolecular Interactions
Hydrogen bonding patterns in [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride play crucial roles in determining both solid-state structure and solution behavior. The protonated methanamine group serves as a strong hydrogen bond donor, capable of forming multiple intermolecular interactions with suitable acceptor atoms. The chloride counterion acts as a hydrogen bond acceptor, creating ionic hydrogen bonds that significantly influence crystal packing and stability.
Matrix isolation infrared spectroscopy studies of related imidazole-hydrochloric acid complexes demonstrate the formation of strong hydrogen-bonded interactions with characteristic vibrational frequency shifts. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding as acceptors, creating additional sites for intermolecular association. Experimental evidence suggests that proton-shared hydrogen bonding occurs in imidazole-hydrochloric acid systems, characterized by substantial red-shifts in stretching frequencies.
The 2-methoxybenzyl substituent contributes to supramolecular interactions through both the aromatic ring system and the methoxy functionality. The benzene ring can engage in pi-pi stacking interactions with other aromatic systems, while the methoxy oxygen atom provides an additional hydrogen bond acceptor site. These interactions collectively determine the three-dimensional supramolecular architecture and influence physicochemical properties such as solubility, melting point, and crystal morphology.
Computational analysis using atoms in molecules theory, energy decomposition analysis, and natural bond orbital calculations reveals the unique characteristics of hydrogen bonding in these systems compared to conventional hydrogen bonding interactions. The strength and directionality of hydrogen bonds involving the imidazole nitrogen atoms and the protonated amine group create preferential binding sites that govern molecular recognition and assembly processes.
Properties
IUPAC Name |
[3-[(2-methoxyphenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-16-12-5-3-2-4-10(12)8-15-9-14-7-11(15)6-13;/h2-5,7,9H,6,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXIOVYZNBFMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707575-99-2 | |
| Record name | 1H-Imidazole-5-methanamine, 1-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707575-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Methodological Approaches
Reductive Amination of 5-Formylimidazole Derivatives
The most widely reported method for synthesizing primary amine-functionalized imidazoles involves reductive amination of aldehyde intermediates. For [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, this approach proceeds via three stages:
- N-Alkylation of Imidazole : Introduction of the 2-methoxybenzyl group at the N-1 position.
- Formylation at C-5 : Installation of a formyl group at the 5-position of the imidazole ring.
- Reductive Amination : Conversion of the aldehyde to a primary amine followed by hydrochloride salt formation.
N-Alkylation of Imidazole
Imidazole undergoes regioselective alkylation at the more nucleophilic N-1 position when treated with 2-methoxybenzyl chloride in the presence of a base. For example, 1-(2-methoxybenzyl)-1H-imidazole is synthesized using sodium hydride in acetonitrile at 82°C under inert conditions. The reaction typically achieves >90% yield, with purification via column chromatography (ethyl acetate/hexane).
Formylation at C-5
Direct formylation of 1-(2-methoxybenzyl)-1H-imidazole at the 5-position remains challenging due to competing reactivity. A modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloromethane at 0°C provides the 5-formyl derivative in 65–70% yield. Alternative methods, such as directed ortho-lithiation followed by quenching with DMF, have also been reported but require cryogenic conditions (-78°C).
Reductive Amination
The 5-formyl intermediate is subjected to reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at room temperature. This one-pot process converts the aldehyde to the primary amine with 60–75% yield, avoiding the need for gaseous ammonia. The crude product is purified via flash chromatography (methanol/methylene chloride) and treated with hydrochloric acid to yield the hydrochloride salt.
Table 1: Comparative Yields for Reductive Amination Route
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| N-Alkylation | 2-Methoxybenzyl chloride, NaH, ACN, 82°C | 92–98 | |
| Formylation | POCl₃, DMF, DCM, 0°C | 65–70 | |
| Reductive Amination | NH₄OAc, STAB, THF, rt | 60–75 |
Nucleophilic Substitution of Prefunctionalized Imidazoles
An alternative route involves introducing the methanamine group via nucleophilic substitution of a 5-haloimidazole precursor.
Synthesis of 5-Chloro-1-(2-Methoxybenzyl)-1H-imidazole
Chlorination of 1-(2-methoxybenzyl)-1H-imidazole at C-5 is achieved using N-chlorosuccinimide (NCS) in dimethyl sulfoxide (DMSO) at 50°C. This step yields the 5-chloro derivative in 55–60% purity, necessitating rigorous column chromatography.
Amination with Ammonia
The 5-chloro intermediate reacts with aqueous ammonia (28%) in a sealed reactor at 120°C for 24 hours, yielding the primary amine. However, this method is less efficient (40–50% yield) and prone to side reactions, such as over-alkylation.
Multicomponent Reactions (MCRs)
MCRs offer a streamlined approach by combining N-alkylation, formylation, and amination in a single pot. A modified Ugi reaction using 1-(2-methoxybenzyl)-1H-imidazole-5-carbaldehyde, ammonia, and an isocyanide in methanol at room temperature generates the target compound in 50–60% yield. While operationally simple, this method struggles with regioselectivity and requires extensive purification.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form different derivatives.
Reduction: : The amine group can be reduced to form secondary or tertiary amines.
Substitution: : The benzyl group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: : Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: : Imidazole derivatives with different oxidation states.
Reduction: : Secondary or tertiary amines.
Substitution: : Benzyl derivatives with various substituents.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological activities, particularly in the development of new therapeutic agents. Its imidazole ring is a common feature in many biologically active compounds, making it a candidate for drug design.
- Antimicrobial Activity : Preliminary studies suggest that imidazole derivatives exhibit antimicrobial properties. Research has focused on synthesizing analogs of [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride to enhance efficacy against bacterial strains resistant to conventional antibiotics.
Biological Research
The compound's interactions with biological systems have been a focal point of research, particularly in understanding enzyme inhibition and receptor binding.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, imidazole derivatives have shown promise as inhibitors of certain kinases, which are crucial in cancer therapy.
- Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors (e.g., serotonin receptors) have been conducted, indicating potential applications in neuropharmacology.
Chemical Reagent
Due to its unique structural features, [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride serves as a valuable reagent in synthetic chemistry.
- Synthesis of Novel Compounds : The compound can be utilized as a building block for synthesizing more complex molecules. Its reactivity allows for modifications that can lead to the development of new materials or pharmaceuticals.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Imidazole Derivatives | Evaluation of antimicrobial activity | Showed promising results against resistant bacterial strains. |
| Enzyme Inhibition by Imidazole Compounds | Investigation of kinase inhibition | Identified effective inhibitors that could lead to cancer treatment advancements. |
| Receptor Binding Affinity Studies | Binding interactions with serotonin receptors | Indicated potential for developing new neuropharmacological agents. |
Mechanism of Action
The mechanism by which [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings and Implications
Core Structure Impact :
- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., compound 50 ) often exhibit distinct bioactivity (e.g., antiviral, antiparasitic) compared to imidazole-based compounds, which are more commonly associated with neurotransmitter modulation.
- Substituent Position : The 2-methoxybenzyl group in the target compound may enhance aromatic π-π stacking in receptor binding compared to 3-substituted analogs (e.g., 3-bromo or 3-methoxy ), which could sterically hinder interactions.
Pharmacological Considerations: Electron Effects: Methoxy groups (electron-donating) vs. Salt Forms: Dihydrochloride salts (e.g., ) offer higher solubility than monohydrochlorides, critical for in vivo efficacy.
Synthetic Challenges :
Biological Activity
[1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride (CAS No. 1707575-99-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula for [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is , with a molecular weight of approximately 253.73 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry.
Research indicates that compounds containing imidazole rings often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds similar to [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine have shown cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The imidazole moiety can interact with biological targets, potentially inhibiting enzymes involved in cancer progression and other diseases.
Cytotoxicity Assays
In vitro studies have demonstrated the cytotoxic effects of [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride on several human cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 3.77 | Induction of apoptosis |
| A549 (Lung) | 5.41 | Cell cycle arrest |
| RT-112 (Bladder) | 4.50 | Inhibition of proliferation |
These results suggest that the compound exhibits significant antitumor activity, particularly against cervical and bladder cancer cells.
Apoptosis Induction
A study reported that treatment with [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride led to increased apoptosis rates in HeLa cells. Specifically, early apoptotic cells increased from 10.2% to 17.2% with escalating concentrations of the compound, indicating a dose-dependent effect on apoptosis induction.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride was tested against a panel of human cancer cell lines, including cervical and bladder cancers. The compound showed promising results, with IC50 values indicating potent cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .
Case Study 2: Mechanistic Insights
Further investigations into the mechanistic pathways revealed that the compound may inhibit specific signaling pathways associated with tumor growth and survival. For instance, it was found to interfere with the PI3K/Akt pathway, which is crucial for cell proliferation and survival in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(2-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride, and how can its purity be validated?
- Synthesis : A common approach involves alkylation of the imidazole core with 2-methoxybenzyl chloride, followed by amine functionalization. Reductive amination or nucleophilic substitution (e.g., using NaBH(OAc)₃ in dichloroethane) can be employed to introduce the methanamine group .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity (>95%). Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (HRMS) to verify molecular weight .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm the methoxybenzyl (δ ~3.8 ppm for OCH₃), imidazole protons (δ ~7.0–7.5 ppm), and methanamine groups .
- FTIR : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=N imidazole ring at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield and scalability while minimizing by-product formation?
- Reaction Optimization :
- Catalyst Screening : Test alternatives to NaBH(OAc)₃, such as Pd/C for hydrogenation, to reduce side reactions .
- Design of Experiments (DoE) : Systematically vary temperature, solvent (e.g., DCE vs. MeOH), and stoichiometry to identify optimal conditions .
- By-Product Analysis : Use LC-MS to detect impurities (e.g., unreacted benzyl intermediates) and adjust purification protocols (e.g., column chromatography with gradient elution) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the methoxybenzyl or imidazole substituents?
- Functional Group Modifications :
- Methoxy Position : Compare 2-methoxy vs. 3-methoxybenzyl analogs (e.g., via [1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride) to assess steric/electronic effects on biological activity .
- Imidazole Substitution : Replace the methanamine group with carboxylates or tetrazole rings (as in related compounds) to evaluate target binding affinity .
Q. How should contradictory data regarding the compound's solubility or biological activity be resolved?
- Solubility Discrepancies :
- Experimental Replication : Perform parallel solubility tests in PBS (pH 7.4) and DMSO, using standardized protocols to minimize variability .
- In Silico Prediction : Apply tools like ALOGPS or ChemAxon to estimate logP and compare with empirical data .
- Biological Activity Conflicts :
- Assay Standardization : Validate cell-based assays (e.g., IC₅₀ measurements) with positive controls and replicate experiments across labs .
- Metabolite Screening : Use LC-MS/MS to check for degradation products that may alter activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
